Yvad-cho

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

YVAD-CHO, également connu sous le nom de N-acétyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-L-alaninamide, est un inhibiteur puissant et spécifique de la caspase-1. La caspase-1 est une enzyme qui joue un rôle crucial dans la réponse inflammatoire en convertissant la pro-interleukine-1β en sa forme active, l'interleukine-1β. This compound est largement utilisé dans la recherche scientifique pour étudier le rôle de la caspase-1 dans divers processus biologiques et maladies.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de YVAD-CHO implique la méthode de synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les étapes générales comprennent:

Couplage: Les acides aminés sont couplés à la résine à l'aide d'un réactif de couplage tel que le dicyclohexylcarbodiimide (DCC) ou le N,N'-diisopropylcarbodiimide (DIC).

Déprotection: Les groupes protecteurs sur les acides aminés sont éliminés à l'aide d'acide trifluoroacétique (TFA).

Clivage: Le peptide est clivé de la résine à l'aide d'un réactif de clivage tel que le fluorure d'hydrogène (HF) ou le TFA.

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le processus implique des étapes de purification rigoureuses, y compris la chromatographie liquide haute performance (HPLC), pour garantir la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

YVAD-CHO subit principalement des réactions de formation et de clivage de liaisons peptidiques. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique.

Réactifs et conditions courants

Réactifs de couplage: Dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC)

Réactifs de déprotection: Acide trifluoroacétique (TFA)

Réactifs de clivage: Fluorure d'hydrogène (HF), Acide trifluoroacétique (TFA)

Principaux produits

Le principal produit formé lors de la synthèse de this compound est le peptide lui-même, qui est ensuite purifié pour obtenir le composé final.

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber la caspase-1. Voici quelques-unes de ses applications:

Études de l'inflammation: This compound est utilisé pour étudier le rôle de la caspase-1 dans les maladies inflammatoires en inhibant la conversion de la pro-interleukine-1β en interleukine-1β.

Recherche sur le cancer: Il a été utilisé pour enquêter sur le rôle de la caspase-1 dans la progression du cancer et les effets thérapeutiques potentiels de l'inhibition de la caspase-1.

Maladies neurodégénératives: Les chercheurs utilisent this compound pour étudier l'implication de la caspase-1 dans les maladies neurodégénératives telles que la maladie d'Alzheimer.

Mécanismes de mort cellulaire: Il est utilisé pour comprendre les mécanismes de la pyroptose, une forme de mort cellulaire programmée médiée par la caspase-1.

Mécanisme d'action

This compound exerce ses effets en se liant au site actif de la caspase-1, inhibant ainsi son activité enzymatique. Cette inhibition empêche la conversion de la pro-interleukine-1β en sa forme active, l'interleukine-1β, et réduit par conséquent l'inflammation. La cible moléculaire de this compound est la caspase-1, et la voie impliquée est la voie de signalisation inflammatoire .

Applications De Recherche Scientifique

YVAD-CHO is extensively used in scientific research due to its ability to inhibit caspase-1. Some of its applications include:

Inflammation Studies: This compound is used to study the role of caspase-1 in inflammatory diseases by inhibiting the conversion of pro-interleukin-1β to interleukin-1β.

Cancer Research: It has been used to investigate the role of caspase-1 in cancer progression and the potential therapeutic effects of caspase-1 inhibition.

Neurodegenerative Diseases: Researchers use this compound to study the involvement of caspase-1 in neurodegenerative diseases such as Alzheimer’s disease.

Cell Death Mechanisms: It is employed to understand the mechanisms of pyroptosis, a form of programmed cell death mediated by caspase-1.

Mécanisme D'action

YVAD-CHO exerts its effects by binding to the active site of caspase-1, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of pro-interleukin-1β to its active form, interleukin-1β, and subsequently reduces inflammation. The molecular target of this compound is caspase-1, and the pathway involved is the inflammatory signaling pathway .

Comparaison Avec Des Composés Similaires

YVAD-CHO est unique dans sa spécificité pour la caspase-1. Des composés similaires comprennent:

DEVD-CHO: Un inhibiteur sélectif de la caspase-3, utilisé pour étudier l'apoptose.

Z-VAD-FMK: Un inhibiteur de la caspase à large spectre qui inhibe plusieurs caspases.

Ac-YVAD-CMK: Un autre inhibiteur de la caspase-1 mais avec un mécanisme d'action différent.

This compound se distingue par sa haute spécificité et sa puissance dans l'inhibition de la caspase-1, ce qui en fait un outil précieux dans la recherche sur l'inflammation et la mort cellulaire .

Propriétés

Formule moléculaire |

C21H30N4O7 |

|---|---|

Poids moléculaire |

450.5 g/mol |

Nom IUPAC |

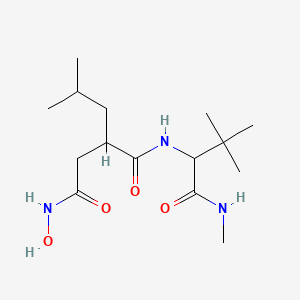

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H30N4O7/c1-11(2)18(25-20(31)16(22)8-13-4-6-15(27)7-5-13)21(32)23-12(3)19(30)24-14(10-26)9-17(28)29/h4-7,10-12,14,16,18,27H,8-9,22H2,1-3H3,(H,23,32)(H,24,30)(H,25,31)(H,28,29)/t12-,14-,16-,18-/m0/s1 |

Clé InChI |

HWLANCVZPRATJR-GKEYINFOSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

SMILES canonique |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

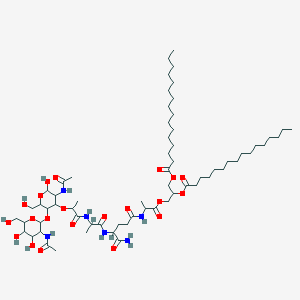

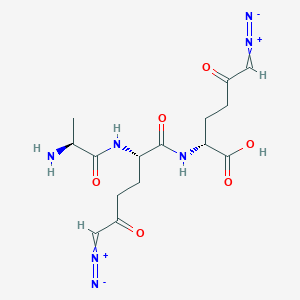

![2-[5-[35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B10784964.png)

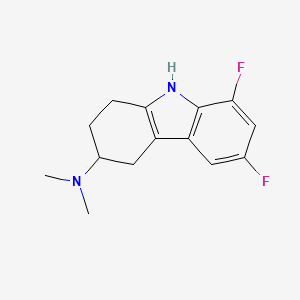

![2-[[1-(4-Chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B10784973.png)

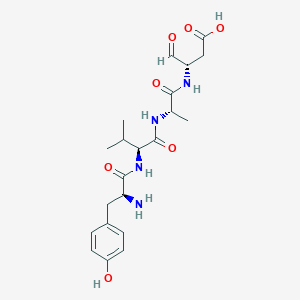

![2-[[2-(2-Aminopropanoylamino)-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid](/img/structure/B10784990.png)

![2-[5-[(4Z,20Z)-35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B10785008.png)